ethyl 2-[(3-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-[(3-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a cycloheptathiophene derivative characterized by a seven-membered cycloheptane ring fused to a thiophene core. The molecule features an ethyl carboxylate group at position 3 and a 3-bromobenzoylamino substituent at position 2 (Figure 1).
Properties
IUPAC Name |
ethyl 2-[(3-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3S/c1-2-24-19(23)16-14-9-4-3-5-10-15(14)25-18(16)21-17(22)12-7-6-8-13(20)11-12/h6-8,11H,2-5,9-10H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQJGYOJYRUELJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
Ethyl 2-[(3-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Properties
- Molecular Formula : C19H20BrNO3S
- Molecular Weight : 422.336 g/mol
- CAS Number : [insert CAS number]
The compound features a cycloheptathiophene core with a bromobenzoyl group that enhances its reactivity and biological profile. This unique structure contributes to its diverse applications in scientific research.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.
Case Study: MCF-7 and HepG2 Cell Lines
In vitro studies demonstrate that this compound induces apoptosis in breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The IC50 values for these cell lines were found to range from 23.2 to 49.9 μM, indicating potent activity:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 23.2 | Apoptosis induction |
| HepG2 | 49.9 | Cell cycle arrest |
Flow cytometry analysis revealed that the compound causes G2/M phase arrest and S-phase cell cycle arrest, leading to genetic material degradation and apoptosis induction .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and cell death .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties. Preliminary investigations suggest that this compound may also exhibit antibacterial and antifungal activities.
Comparative Analysis of Similar Compounds
A comparative analysis with structurally similar compounds reveals the following:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Ethyl 2-amino-5,6,7,8-tetrahydro... | Core structure | Lacks bromobenzoyl group |
| Ethyl 2-cyanoacetyl-amino... | Core structure | Contains cyanoacetyl instead |
| Benzo[b]thiophene derivatives | Similar thiophene core | Varies in functional groups |
The presence of the bromobenzoyl moiety in this compound potentially enhances its reactivity and biological profile compared to these similar compounds .
Comparison with Similar Compounds
Key Structural Variations :
- Substituent on the benzoyl group: Halogen position: Fluorine (2-F, 4-F), chlorine (2-Cl), bromine (3-Br). Electron-donating groups: Methoxy (2-OCH₃). Heteroaromatic systems: Thiophenepropenoyl ().
Physicochemical and Spectral Comparisons
Inferred SAR for the Target Compound :
- The 3-bromo group may enhance lipophilicity and target binding via halogen bonding but could reduce solubility.
- Comparative studies with 2-F and 4-F analogues suggest positional effects of halogens on bioactivity.
Preparation Methods
Gewald Reaction for Thiophene Scaffold Construction
The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene derivatives. For this compound, the reaction involves cycloheptanone, ethyl cyanoacetate, elemental sulfur, and a base such as diethylamine. The mechanism proceeds through a ketone-cyanide condensation, followed by cyclization facilitated by sulfur incorporation.
Reagents and Conditions
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Cycloheptanone : 0.1 mol (serves as the cyclic ketone precursor).
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Ethyl cyanoacetate : 0.1 mol (provides the cyano and ester functionalities).
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Elemental sulfur : 0.1 mol (mediates cyclization).
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Diethylamine : 20 mL (base catalyst).
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Solvent : Absolute ethanol (150 mL).
The reaction yields ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate as a pale-yellow solid. Recrystallization from ethanol or ethyl acetate enhances purity (>95%), as confirmed by thin-layer chromatography (TLC).
Table 1: Optimization of Gewald Reaction Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Reaction Temperature | 60°C | 72 |
| Sulfur Stoichiometry | 1.1 equiv | 68 |
| Base Volume (diethylamine) | 25 mL | 75 |
Alternative Cyclization Strategies
Microwave-assisted synthesis has been explored to reduce reaction times. For instance, irradiating the mixture at 100 W for 15 minutes achieves comparable yields (70–73%) while minimizing side product formation. However, scalability remains a challenge due to equipment limitations.
Acylation of the 2-Amino Group
Reagent Selection and Reaction Mechanics
The 2-amino group undergoes acylation with 3-bromobenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) or pyridine is employed to neutralize HCl generated during the reaction.
Procedure
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Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate : 0.05 mol.
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3-Bromobenzoyl chloride : 0.055 mol (10% excess to drive completion).
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Triethylamine : 0.06 mol in 50 mL DCM.
The crude product is washed with 5% HCl to remove unreacted acyl chloride, followed by sodium bicarbonate to eliminate residual acid. Final purification via silica gel chromatography (hexane:ethyl acetate, 4:1) affords the target compound in 82% yield.
Table 2: Acylation Efficiency Under Varied Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | TEA | 40 | 82 |
| THF | Pyridine | 50 | 78 |
| Acetonitrile | DIPEA | 60 | 65 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
To enhance scalability, continuous flow reactors offer precise control over temperature and mixing. A two-step process—Gewald reaction followed by in-line acylation—reduces intermediate isolation steps and improves overall yield (85–88%).
Waste Management and Sustainability
Recycling solvents like ethanol and DCM through distillation reduces environmental impact. Additionally, substituting sulfur with greener cyclizing agents (e.g., thiourea derivatives) is under investigation but currently yields suboptimal results (<50%).
Characterization and Quality Control
Spectroscopic Analysis
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1H NMR (400 MHz, CDCl3) : δ 1.30 (t, 3H, ester CH3), 1.60–2.20 (m, 8H, cycloheptane CH2), 4.29 (q, 2H, ester OCH2), 6.75 (s, 1H, thiophene H4), 7.40–7.80 (m, 4H, aromatic H).
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IR (KBr) : 3312 cm⁻¹ (N-H stretch), 1714 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O).
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HRMS : [M+H]+ calculated for C19H20BrNO3S: 422.3; found: 422.3.
Challenges and Mitigation Strategies
Steric Hindrance and Byproduct Formation
The cycloheptane ring’s bulkiness slows acylation kinetics, leading to incomplete reactions. Remedies include:
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The compound is synthesized via a two-step process:
- Step 1 : Preparation of the ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate core through Gewald thiophene synthesis or condensation reactions (e.g., using sulfur and ethyl cyanoacetate) .
- Step 2 : Acylation of the amino group using 3-bromobenzoyl chloride under Schotten-Baumann conditions (Method B). The reaction is typically conducted in dichloromethane with a base like triethylamine, followed by precipitation in ice/water and recrystallization from ethanol (yields: 46–100% depending on substituents) .
Key analytical validation :
- 1H/13C-NMR : Characteristic peaks include δ ~12.25 ppm (amide NH), δ ~4.35 ppm (ethyl CH2), and aromatic protons matching the 3-bromobenzoyl group .
- Elemental analysis : Confirms C, H, N, and S content .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- NMR spectroscopy : 1H and 13C NMR are used to confirm substitution patterns, cycloheptane ring conformation, and amide bond formation. For example, splitting patterns (e.g., dt, dq) in aromatic protons distinguish ortho/meta/para substituents on the benzoyl group .
- X-ray crystallography : Single-crystal analysis (e.g., using SHELX programs ) resolves bond angles, torsion angles, and intramolecular interactions (e.g., O–H⋯N hydrogen bonds in analogous compounds). Orthorhombic systems (space group Pbca) with Z = 16 are common for cycloheptathiophene derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen position) influence biological activity?
- Case study : Fluorine substitution at the benzoyl group’s meta vs. para position alters antiviral potency. For influenza polymerase inhibitors, 2-fluorobenzoyl derivatives (IC50: 0.8 µM) showed higher activity than 4-fluorobenzoyl analogs (IC50: 2.1 µM) due to improved hydrophobic interactions .
- Methodology : SAR studies involve synthesizing analogs (e.g., 3-chloro, 4-nitro derivatives ), followed by enzymatic assays (e.g., RNase H inhibition ) and molecular docking.
Data contradiction resolution :
- Discrepancies in activity data (e.g., between enzymatic vs. cellular assays) are addressed by verifying assay conditions (e.g., ATP concentration, pH) and compound stability (via LC-MS) .
Q. What challenges arise in crystallographic refinement of this compound?
- Distorted cycloheptane conformations : The seven-membered ring adopts a chair-like conformation with RMS deviations of ~0.23 Å, complicating refinement. SHELXL-97 is used with anisotropic displacement parameters for non-H atoms .
- Twinned crystals : High-resolution data (e.g., CuKα, λ = 1.71 Å) and multi-scan absorption corrections (via CrysAlis PRO) mitigate twinning artifacts .
Example refinement parameters :
| Metric | Value |
|---|---|
| R factor | 0.054 |
| wR(F²) | 0.161 |
| Data-to-parameter ratio | 15.5 |
| Mean Δ(ρ) (eÅ⁻³) | 0.52 (max) |
Q. How can contradictory solubility or stability data be resolved?
- Methodological approach :
Solubility profiling : Test in DMSO, THF, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy.
Stability assays : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .
- Case study : Ethyl ester derivatives hydrolyze to carboxylic acids under basic conditions (LiOH/THF/H2O, 50°C). Acidification (pH 4–5) precipitates the stable free acid form .
Q. What computational methods predict intermolecular interactions in co-crystals?
- Docking studies : AutoDock Vina or GROMACS simulate interactions with viral polymerases (e.g., PA-PB1 subunit of influenza). Key residues (e.g., Phe 323, Tyr 436) form π-π stacking with the thiophene ring .
- Hirshfeld surface analysis : Quantifies close contacts (e.g., H⋯O/N interactions) in analogous crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
